4-Isocymobarbatol

Description

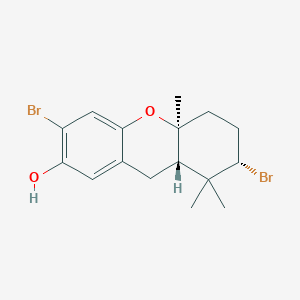

Structure

3D Structure

Properties

CAS No. |

124962-12-5 |

|---|---|

Molecular Formula |

C16H20Br2O2 |

Molecular Weight |

404.14 g/mol |

IUPAC Name |

(7S,8aS,10aS)-3,7-dibromo-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-ol |

InChI |

InChI=1S/C16H20Br2O2/c1-15(2)13-7-9-6-11(19)10(17)8-12(9)20-16(13,3)5-4-14(15)18/h6,8,13-14,19H,4-5,7H2,1-3H3/t13-,14-,16-/m0/s1 |

InChI Key |

ALTFOIOEOXFNOO-DZKIICNBSA-N |

SMILES |

CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC3=CC(=C(C=C3O2)Br)O)(C)C)Br |

Canonical SMILES |

CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C |

Synonyms |

4-isocymobarbatol cymobarbatol |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of 4 Isocymobarbatol

Discovery and Isolation from Biological Sources

The initial discovery and subsequent isolation of 4-isocymobarbatol are rooted in the exploration of marine natural products.

Identification in Cymopolia barbata (Marine Green Alga)

4-Isocymobarbatol, along with its epimer cymobarbatol, was first isolated from the marine green alga Cymopolia barbata. nih.govnih.govscialert.net This calcareous alga is found in marine environments, including the coasts of Bermuda and Puerto Rico. acs.org Ether extracts of C. barbata had previously shown antibiotic and antifungal properties, prompting further investigation into its chemical constituents. acs.org The isolation of 4-isocymobarbatol was guided by antimutagenicity assays, which sought to identify compounds capable of inhibiting mutations. scialert.net Crude extracts of Cymopolia barbata were found to block progesterone-stimulated gene expression and the purified 4-isocymobarbatol demonstrated antimutagenic activity. researchgate.netmdpi.com

Methodological Approaches for Natural Product Extraction and Purification

The process of isolating 4-isocymobarbatol from Cymopolia barbata involved a series of standard and advanced chromatographic techniques. The initial step was the extraction of the algal material, typically using a solvent mixture such as chloroform-methanol, followed by filtration and solvent removal under reduced pressure at low temperatures. acs.org

Subsequent purification steps aimed to separate the complex mixture of compounds present in the crude extract. An initial fractionation was often performed using Sephadex LH-20 chromatography, which effectively concentrated the active, non-toxic fractions. acs.org This was followed by silica (B1680970) gel chromatography to further separate the components. acs.orggoogle.com The final purification of 4-isocymobarbatol was achieved using preparative high-performance liquid chromatography (HPLC), which allowed for the clean separation of 4-isocymobarbatol from its closely related epimer, cymobarbatol. acs.org The purified 4-isocymobarbatol was then crystallized from aqueous methanol. acs.org

Advanced Spectroscopic Techniques for Structure Determination

The precise chemical structure and absolute stereochemistry of 4-isocymobarbatol were determined through the application of a suite of advanced spectroscopic and analytical methods. nih.govduke.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal technique in elucidating the complex structure of 4-isocymobarbatol. nih.govscribd.com Both proton (¹H) and carbon-13 (¹³C) NMR data were acquired to map out the carbon-hydrogen framework of the molecule. acs.orgscribd.com

One-dimensional NMR provided initial information on the types and numbers of protons and carbons, while two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), were crucial in establishing the connectivity between atoms. These techniques allow for the determination of which protons are coupled to each other and which protons are directly attached to which carbons, respectively. This detailed analysis of the NMR spectra was instrumental in assembling the planar structure of the molecule. nih.govacs.org

Table 1: Selected ¹H and ¹³C NMR Data for 4-Isocymobarbatol

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

|---|

Mass Spectrometry (MS) Data Interpretation

Mass spectrometry (MS) provided critical information regarding the molecular weight and elemental composition of 4-isocymobarbatol. High-resolution mass spectrometry (HRMS) determined the molecular formula to be C₁₆H₂₀Br₂O₂. acs.org This finding was essential as it confirmed the presence of two bromine atoms, a common feature in marine natural products, and distinguished it from the known monobrominated compound cymopol (B14159679). acs.org The fragmentation pattern observed in the mass spectrum also offered corroborating evidence for the proposed structure.

Table 2: High-Resolution Mass Spectrometry Data for 4-Isocymobarbatol

| Ion | Calculated m/z | Found m/z |

|---|

X-ray Crystallography for Absolute Stereochemistry

While NMR and MS are powerful tools for determining the planar structure and connectivity of a molecule, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in space. wikipedia.orgnih.govlibretexts.org For 4-isocymobarbatol, single-crystal X-ray diffraction analysis was the ultimate method used to unambiguously establish its complete structure and, crucially, its absolute stereochemistry. nih.govnih.govacs.orgresearchgate.net

The process involves growing a suitable single crystal of the compound and exposing it to a beam of X-rays. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. nih.gov This analysis confirmed the cyclic structure and the relative and absolute configuration of the stereocenters within the 4-isocymobarbatol molecule. acs.org

Synthetic Pathways and Methodologies for 4 Isocymobarbatol and Its Analogs

Strategies for Total Synthesis

The total synthesis of 4-isocymobarbatol has been achieved through various routes, often centered around key cyclization reactions. These strategies aim to construct the core carbocyclic framework of the molecule efficiently.

Achieving enantioselectivity in the synthesis of 4-isocymobarbatol has been a key challenge. Direct asymmetric halonium-induced cyclizations have proven difficult to achieve without enzymatic involvement. researchgate.net

One successful approach involves a two-step mimic for direct, asymmetric bromonium- and chloronium-induced polyene cyclizations. researchgate.netresearchgate.net This method utilizes chiral mercury(II) complexes to react with polyenes, forming polycyclic organomercurials. These intermediates can then be converted to the corresponding chloro, bromo, and iodo derivatives with retention of stereochemistry, leading to a five-step asymmetric total synthesis of 4-isocymobarbatol. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Researchers have also explored the use of chiral catalysts to control the stereochemistry of the cyclization. For instance, a catalytic asymmetric bromonium ion-induced polyene cyclization has been developed using a chiral BINOL-derived thiophosphoramide catalyst. researchgate.net Another approach employed a stoichiometric chiral phosphoramidate (B1195095) promoter for iodopolyene cyclization. jsps.go.jp While effective for iodine, this method was less successful for bromine and chlorine. jsps.go.jp

Biomimetic strategies, which imitate the proposed biosynthetic pathways of natural products, have been instrumental in the synthesis of 4-isocymobarbatol. These approaches often involve polyene cyclizations, where a linear polyene precursor is converted into a polycyclic structure in a single cascade reaction.

A key strategy is the halonium-induced polyene cyclization, which mimics the enzymatic processes thought to form such halogenated terpenes in nature. chemrxiv.orgcolumbia.edu This method has been applied to the total synthesis of several brominated natural products, including 4-isocymobarbatol. columbia.edu A previous synthesis of 4-isocymobarbatol utilized a brominative cyclization initiated by 2,4,4,6-tetrabromocyclohexadienone (TBCO), yielding the protected natural product. sigmaaldrich.comoup.com

The efficiency of these cyclizations can be highly dependent on the reagents used. The development of novel bromonium reagents, such as bromodiethylsulfonium bromopentachloroantimonate (BDSB), has enabled the cyclization of a range of polyene precursors with good yield and high diastereocontrol. columbia.edu

Key Chemical Transformations and Mechanistic Considerations

The synthesis of 4-isocymobarbatol relies on several key chemical transformations, with a particular emphasis on halogen-initiated reactions and the control of stereochemistry.

Halonium-initiated cyclizations are a cornerstone of 4-isocymobarbatol synthesis. chemrxiv.org These reactions involve the electrophilic attack of a halonium ion (such as bromonium, Br+, or chloronium, Cl+) on a double bond within a polyene precursor, initiating a cascade of ring-forming reactions.

The Snyder group has significantly advanced this area by developing a suite of chloronium, bromonium, and iodonium (B1229267) reagents that generate non-basic, non-nucleophilic antimonate (B1203111) anions. thieme-connect.dethieme-connect.de This innovation overcomes the issue of premature termination of the cyclization cascade, leading to improved yields and diastereoselectivity. thieme-connect.dethieme-connect.de For example, bromodiethylsulfonium bromopentachloroantimonate(V) has been effectively used in a bromonium-initiated cation-π cyclization en route to 4-isocymobarbatol. thieme-connect.dethieme-connect.de

The reexamination of the brominative cyclization of a geranyl-benzenediol derivative with 2,4,4,6-tetrabromocyclohexadienone provided evidence for the involvement of an oxonium ion intermediate in the reaction pathway. oup.com

Controlling the stereochemistry during the introduction of halogen atoms is crucial for the synthesis of 4-isocymobarbatol. nih.gov Direct enantioselective halonium-induced polyene cyclizations have been challenging. nih.gov

A successful strategy to achieve stereocontrol involves a two-step process. nih.gov Polyenes are first reacted with chiral mercury(II) complexes to produce polycyclic organomercurials. Subsequent conversion of these intermediates into the corresponding halides proceeds with retention of configuration, allowing for an enantioselective total synthesis of 4-isocymobarbatol. nih.gov This method provides a reliable way to install the halogen with a defined stereochemistry.

Beyond the primary cyclization, other catalytic and reagent-controlled processes are vital in the synthesis of 4-isocymobarbatol and its analogs. Thioureas bearing electron-deficient aryl groups have been shown to be highly active catalysts for the biomimetic bromocyclization of geranyl derivatives using N-bromosuccinimide (NBS). acs.org

The development of automated synthesis processes, while not specific to 4-isocymobarbatol, highlights the potential for using technology to explore a wide range of small molecules, including complex natural products and their analogs. researchgate.net

Furthermore, the study of hypervalent selenium-halogen species has shown their potential in catalytic electrophilic halogenations. A selenium-based catalyst was able to facilitate the bromocyclization of a polyene system to give a tricyclic product, demonstrating the ongoing development of new catalytic systems applicable to polyene cyclizations. acs.org

Table of Research Findings on the Synthesis of 4-Isocymobarbatol

| Key Transformation | Reagent/Catalyst | Precursor Type | Outcome | Reference(s) |

| Enantioselective Synthesis | Chiral mercury(II) complexes, then halogen source | Polyene | Five-step asymmetric total synthesis of 4-isocymobarbatol | researchgate.net, nih.gov |

| Brominative Cyclization | 2,4,4,6-Tetrabromocyclohexadienone (TBCO) | 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether | Synthesis of (±)-4-isocymobarbatol | oup.com |

| Bromonium-Initiated Cyclization | Bromodiethylsulfonium bromopentachloroantimonate (BDSB) | Polyene | Total synthesis of 4-isocymobarbatol with high diastereocontrol | columbia.edu |

| Bromonium-Initiated Cation-π Cyclization | Bromodiethylsulfonium bromopentachloroantimonate(V) | 1,5-diene | Formation of a key tricyclic intermediate for 4-isocymobarbatol | thieme-connect.de, thieme-connect.de |

| Biomimetic Bromocyclization | Thioureas, N-bromosuccinimide (NBS) | Geranyl derivatives | Efficient bromocyclization to endo- and exo-isomers | acs.org |

Natural Occurrence and Proposed Biosynthetic Pathways of 4 Isocymobarbatol

Ecological Context of its Natural Production inCymopolia barbata

4-Isocymobarbatol is a marine natural product that has been isolated from the green calcareous alga Cymopolia barbata. nih.govmims.com This alga is a source of a diverse group of unique secondary metabolites, predominantly prenylated and brominated hydroquinones, which are often referred to as cymopols. nih.govwikipedia.orguni.lu Within this chemical family, 4-isocymobarbatol is found alongside its stereoisomer, cymobarbatol, and other related compounds. nih.govmims.com

The production of these halogenated secondary metabolites is understood to be a component of the alga's chemical defense mechanisms. nih.govnih.gov In the marine environment, such compounds can deter herbivores and inhibit the growth of competing organisms, thereby playing a crucial role in the survival and ecological success of Cymopolia barbata. nih.govmetabolomicsworkbench.org The presence of a variety of structurally related brominated compounds, including 4-isocymobarbatol, suggests a robust and specialized metabolic network within the alga, geared towards producing a suite of defensive chemicals. nih.govnih.gov

Mechanistic Hypotheses for Biosynthesis

The structure of 4-isocymobarbatol, a brominated and cyclized prenylhydroquinone, indicates a hybrid biosynthetic origin combining elements from aromatic and isoprenoid metabolism. nih.govreadthedocs.iomcw.edu

Involvement of Isoprenoid Precursors and Pathways

The biosynthesis of all isoprenoids, including the prenyl side chain of 4-isocymobarbatol, originates from two fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). fishersci.ca Organisms synthesize these precursors through one of two primary pathways: the mevalonate (B85504) (MVA) pathway or the non-mevalonate/methylerythritol phosphate (B84403) (MEP) pathway. fishersci.ca In algae, isoprenoid precursors are typically synthesized in the plastids via the MEP pathway.

The side chain of the cymopol (B14159679) family of compounds is identified as a geranyl group, a ten-carbon (C10) monoterpene unit. nih.govmcw.edu This unit is formed by the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP, a reaction catalyzed by geranyl pyrophosphate (GPP) synthase to yield geranyl pyrophosphate (GPP). This C10 isoprenoid is then proposed to attach to a hydroquinone (B1673460) core, forming a geranylhydroquinone intermediate, which is the foundational structure that undergoes subsequent modification to yield 4-isocymobarbatol. nih.gov

Role of Halogenating Enzymes (e.g., Bromoperoxidases) in Natural Product Formation

A defining characteristic of 4-isocymobarbatol and its relatives is the presence of a bromine atom on the aromatic ring. mims.com The incorporation of bromine is a common feature in marine natural products, largely due to the relatively high concentration of bromide in seawater. nih.gov Marine algae have evolved specific enzymes, known as vanadium-dependent bromoperoxidases, to catalyze the halogenation of organic substrates. nih.gov

In the proposed biosynthesis of 4-isocymobarbatol, a bromoperoxidase is believed to act on the geranylhydroquinone precursor. nih.gov This enzyme utilizes bromide ions from the environment and hydrogen peroxide to generate a reactive bromine species that electrophilically attacks the electron-rich hydroquinone ring. nih.gov Studies of related compounds from Cymopolia barbata show that this bromination occurs specifically at the position para (opposite) to the geranyl side chain, a regioselectivity dictated by the enzyme's active site. nih.gov Following bromination, an enzyme-mediated cyclization of the geranyl side chain would lead to the final, complex structure of 4-isocymobarbatol.

Compound Information Table

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identification Numbers (CID).

Investigation of Biological Mechanisms of Action: in Vitro Studies

Exploration of Cellular and Subcellular Targets in vitro Relevant to Biological Activity

Currently, there is a lack of specific published research identifying the precise cellular and subcellular targets of 4-Isocymobarbatol in vitro that are relevant to its biological activity. While its antimutagenic effects suggest potential interactions with metabolic enzymes or DNA, further studies are required to elucidate these mechanisms. Future research could explore the uptake of 4-Isocymobarbatol into cells, its subcellular distribution, and its potential to bind to specific proteins or nucleic acids to better understand its mode of action.

Structure Activity Relationship Sar Studies of 4 Isocymobarbatol and Its Structural Analogs

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 4-isocymobarbatol, a marine natural product isolated from the green alga Cymopolia barbata, is intrinsically linked to its unique and complex chemical structure. nih.gov Several key structural features have been identified as critical determinants of its bioactivity, primarily its antimutagenic properties. nih.govdntb.gov.ua

The core of 4-isocymobarbatol is a 6-hydroxy-chromanol ring , which is a common feature in compounds with significant antioxidant properties. embopress.org This chromanol system can effectively quench reactive oxygen species, a mechanism that may contribute to its observed biological effects. embopress.org

A crucial element of the molecule is the brominated hydroquinone (B1673460) moiety . The presence and positioning of bromine atoms on a phenolic ring are known to significantly modulate biological activity by increasing lipophilicity and altering electronic properties. insilico.eurevmedchir.ro In some classes of brominated phenols, increased bromination enhances inhibitory activity against certain enzymes, such as isocitrate lyase, suggesting the bromine atoms are essential for the interaction with the target. revmedchir.ro While the precise role in 4-isocymobarbatol's activity is not fully elucidated, the bromo-substituent is considered a key part of its pharmacophore.

The prenylated side chain , which is cyclized to form the dihydropyran ring of the chromanol system, is another vital determinant. The length, saturation, and cyclization of such side chains in related natural products are known to be critical for anchoring the molecule within biological targets.

Finally, the stereochemistry of the molecule is paramount. 4-Isocymobarbatol is the epimer of cymobarbatol, differing in the spatial arrangement at the C4 position. dntb.gov.ua Such stereochemical differences often lead to significant variations in biological activity, as the precise three-dimensional shape of a molecule must be complementary to its biological target to elicit a response.

Table 1: Key Structural Features of 4-Isocymobarbatol and Their Postulated Role in Biological Activity

| Structural Feature | Description | Postulated Importance for Biological Activity |

| 6-Hydroxy-chromanol Core | A bicyclic heterocyclic system formed by a dihydropyran ring fused to a hydroquinone. | Essential for antioxidant activity; acts as a scaffold for other functional groups. embopress.org |

| Bromine Atom | A halogen substituent on the hydroquinone ring. | Modulates lipophilicity and electronic character; potentially crucial for target binding and enhancing specific inhibitory activities. insilico.eurevmedchir.ro |

| Prenyl-derived Ring | The dihydropyran ring formed from a cyclized prenyl side chain. | Contributes to the overall shape and lipophilicity, likely involved in anchoring the molecule in a target's binding site. |

| Stereocenter at C4 | A specific three-dimensional arrangement at the fourth carbon of the chromanol ring. | Critical for precise geometric fit with the biological target; differentiates it from its epimer, cymobarbatol. dntb.gov.ua |

Design Principles for Modulating Biological Response through Systematic Structural Modification

The rational design of analogs based on a natural product lead, such as 4-isocymobarbatol, is a cornerstone of medicinal chemistry. The goal is to systematically modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. While specific design studies on 4-isocymobarbatol are not extensively documented, established principles of medicinal chemistry allow for the postulation of effective design strategies.

One primary design principle involves the modification of the substitution pattern on the aromatic ring . This includes altering the number and position of bromine atoms. revmedchir.ro For instance, synthesizing analogs with additional bromine atoms or replacing bromine with other halogens like chlorine could probe the importance of halogen bonding and lipophilicity for the desired biological response. revmedchir.ro

Another key strategy is the alteration of the prenyl-derived side chain . The chain could be extended, shortened, or its double bonds could be saturated to investigate the impact of size and flexibility on activity. Opening the dihydropyran ring to yield a linear prenylated hydroquinone, an analog class known as cymopols, would also provide valuable SAR data.

Systematic modification of the hydroxyl groups on the hydroquinone ring is also a valid approach. Converting them to methoxy (B1213986) ethers or esters would reveal their importance as hydrogen bond donors for target interaction. For example, in N-substituted oxopyrimidines, modification of sugar hydroxyls was found to decrease hypnotic activity, indicating their essential role. researchgate.net

Finally, stereochemical modifications represent a sophisticated design principle. The synthesis of other stereoisomers of 4-isocymobarbatol, beyond its natural epimer cymobarbatol, would clarify the optimal three-dimensional arrangement required for activity. In studies of bridged analogs of isocombretastatin A-4, the specific combination of different ring systems in a precise spatial arrangement was found to be critical for cytotoxic activity. nih.gov

Table 2: Potential Design Strategies for 4-Isocymobarbatol Analogs

| Design Principle | Example Modification | Rationale |

| Aromatic Ring Modification | Synthesis of di- or tri-brominated analogs. | To evaluate the effect of increased halogenation and lipophilicity on biological activity. revmedchir.ro |

| Replacement of bromine with chlorine or fluorine. | To study the influence of different halogens on binding interactions. | |

| Side Chain Alteration | Synthesis of analogs with linear (uncyclized) prenyl chains of varying lengths. | To assess the importance of the cyclic ether and the optimal side chain length for activity. |

| Hydroxyl Group Modification | Conversion of phenolic hydroxyls to methyl ethers or acetate (B1210297) esters. | To determine the necessity of hydrogen bond donating capabilities for target binding. researchgate.net |

| Stereochemical Variation | Synthesis of other diastereomers or the enantiomer of 4-isocymobarbatol. | To define the precise 3D pharmacophore required for the biological response. nih.gov |

Computational and Cheminformatic Approaches in SAR Analysis

In modern drug discovery, computational and cheminformatic tools are indispensable for accelerating the analysis of structure-activity relationships. microbenotes.comnih.gov These in silico methods allow for the prediction of biological activities and the rationalization of experimental results at a molecular level, even before a compound is synthesized. microbenotes.comnovainsilico.ai

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful cheminformatic approach. microbenotes.comnih.gov For a series of 4-isocymobarbatol analogs, a QSAR model could be developed by calculating a wide range of molecular descriptors (e.g., lipophilicity (logP), electronic properties like HOMO/LUMO energies, and steric parameters). insilico.eu These descriptors would then be correlated with experimentally determined biological activities using statistical methods to generate a mathematical model. microbenotes.com Such a model could predict the activity of novel, unsynthesized analogs, thereby guiding the design process toward more potent compounds. For instance, QSAR studies on other phenols have successfully modeled their toxicity based on hydrophobicity and electronic descriptors. insilico.eu

Molecular docking is a structure-based computational technique used to predict the preferred binding mode and affinity of a ligand to a biological target of known three-dimensional structure. jscimedcentral.comnih.gov If a target protein for 4-isocymobarbatol were identified (e.g., an enzyme or receptor), molecular docking could be employed to visualize how it fits into the binding site. This would allow researchers to understand the key intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the complex. nih.gov Docking studies on newly designed analogs could then predict their binding affinity, helping to prioritize which compounds to synthesize and test experimentally. frontiersin.org

Pharmacophore modeling is another ligand-based method that can be used when the structure of the target is unknown. microbenotes.com By analyzing a set of active analogs, a 3D pharmacophore model can be generated that defines the essential spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings). This model serves as a 3D query to screen virtual compound libraries to identify new, structurally diverse molecules that possess the required features for biological activity. microbenotes.com

These computational approaches provide a robust framework for analyzing and predicting the SAR of 4-isocymobarbatol and its analogs, enabling a more efficient and targeted approach to the discovery of new bioactive agents.

Table 3: Application of Computational Methods to SAR Analysis of 4-Isocymobarbatol

| Computational Method | Description | Potential Application to 4-Isocymobarbatol |

| QSAR | Correlates molecular descriptors with biological activity to create predictive statistical models. insilico.eumicrobenotes.com | Predict the antimutagenic activity of new analogs based on their calculated physicochemical properties. |

| Molecular Docking | Simulates the interaction between a ligand and a protein target to predict binding pose and affinity. jscimedcentral.comnih.gov | Elucidate the binding mode of 4-isocymobarbatol within a target protein, identifying key interactions that could be optimized. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features responsible for biological activity. microbenotes.com | Create a 3D model of the antimutagenic pharmacophore to screen for new, structurally different lead compounds. |

| Cheminformatics Analysis | Uses computational tools to analyze large datasets of chemical structures and properties. nih.govbioconductor.org | Cluster a virtual library of analogs to ensure structural diversity in a screening set and analyze drug-like properties. |

Advanced Analytical Methodologies for 4 Isocymobarbatol Quantification and Characterization

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for the separation of 4-isocymobarbatol from complex matrices, such as extracts of the green alga Cymopolia barbata, its natural source. researchgate.netresearchgate.net These techniques are often coupled with various detectors for quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 4-isocymobarbatol. While specific HPLC methods for the routine quantification of 4-isocymobarbatol are not extensively detailed in the public domain, the principles of HPLC analysis for similar phenolic compounds are well-established. nih.govjmp.com A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sigmaaldrich.comgoogle.com

Key parameters for an HPLC method for 4-isocymobarbatol analysis would include:

Column: A reversed-phase column, such as a Discovery C18, is often used for the separation of barbiturates and other similar compounds. sigmaaldrich.com

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with an additive like formic acid, is common for separating a wide range of compounds. google.comnih.gov

Detection: UV detection is a common method, with the detection wavelength set at the absorbance maximum of 4-isocymobarbatol. scispace.com For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govijsra.net

The optimization of HPLC parameters such as mobile phase composition, flow rate, and column temperature is crucial for achieving good separation of 4-isocymobarbatol from other co-eluting compounds. jmp.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. jbclinpharm.org While 4-isocymobarbatol itself is not highly volatile, GC-MS can be used to analyze related volatile compounds in its source material or to identify and quantify it after derivatization. unodc.org Derivatization, a process that chemically modifies a compound to make it more volatile, is a common practice for analyzing non-volatile compounds by GC-MS. nih.gov

A typical GC-MS analysis involves:

Sample Preparation: This may include extraction and a derivatization step to increase the volatility of 4-isocymobarbatol. nih.gov

GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. mdpi.com

MS Detection: The separated compounds are then introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for definitive identification. nih.gov

GC-MS offers high sensitivity and specificity, making it an invaluable tool for the structural confirmation of 4-isocymobarbatol and the analysis of related trace-level components. nih.govnih.gov

Ultra High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) represents a significant advancement over conventional HPLC-MS. By using columns with smaller particle sizes, UHPLC achieves higher resolution, faster analysis times, and increased sensitivity. mdpi.comnih.gov This makes it particularly well-suited for the comprehensive analysis of complex mixtures containing 4-isocymobarbatol.

The advantages of UHPLC-MS for 4-isocymobarbatol analysis include:

Enhanced Resolution: Improved separation of 4-isocymobarbatol from structurally similar compounds and isomers. mdpi.com

Increased Sensitivity: The ability to detect and quantify very low levels of the compound. nih.govnih.gov

Faster Analysis: Reduced run times lead to higher sample throughput. waters.com

A UHPLC-MS/MS method would provide not only the retention time and mass-to-charge ratio of 4-isocymobarbatol but also fragmentation data, which serves as a highly specific fingerprint for unambiguous identification and quantification. mdpi.comwaters.com

Advanced Spectroscopic Methods for Quantification and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation, quantification, and purity assessment of 4-isocymobarbatol. nih.govjbclinpharm.org These methods are often used in conjunction with chromatographic techniques for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the structural determination of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule, which was crucial in the initial structure elucidation of 4-isocymobarbatol. nih.govnih.govglobalresearchonline.net Quantitative NMR (qNMR) can also be used for the precise quantification of the compound without the need for an identical standard. nih.gov

Mass Spectrometry (MS): As mentioned earlier, MS is often coupled with chromatography (GC-MS, LC-MS). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of 4-isocymobarbatol, further confirming its identity. unodc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the 4-isocymobarbatol molecule. globalresearchonline.net UV-Vis spectroscopy is commonly used for the quantitative analysis of 4-isocymobarbatol, as the chromophore in its structure absorbs light in the UV-visible region. scispace.comjbclinpharm.org

The combination of these spectroscopic techniques provides a complete picture of the structure and purity of 4-isocymobarbatol. nih.gov

Method Validation and Performance Characteristics (e.g., Limit of Detection (LOD), Limit of Quantification (LOQ))

The validation of analytical methods is crucial to ensure their reliability and fitness for purpose. eurachem.orgwur.nl Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nyc.govscholarsresearchlibrary.com

Limit of Detection (LOD): The lowest concentration of 4-isocymobarbatol that can be reliably detected by the analytical method, but not necessarily quantified with acceptable precision and accuracy. eurachem.orgthomasalittleconsulting.com

Limit of Quantification (LOQ): The lowest concentration of 4-isocymobarbatol that can be measured with an acceptable level of precision and accuracy. eurachem.orgthomasalittleconsulting.com

The table below summarizes the typical performance characteristics of the analytical methods discussed.

| Analytical Technique | Typical Analytes | Key Performance Characteristics |

| HPLC-UV | Non-volatile compounds, Phenolics | Good linearity and precision for quantification. sigmaaldrich.com |

| GC-MS | Volatile and semi-volatile compounds | High specificity and sensitivity, excellent for identification. mdpi.comnih.gov |

| UHPLC-MS/MS | Wide range of compounds | High resolution, sensitivity, and speed; provides structural information. nih.govmdpi.com |

| NMR Spectroscopy | Organic molecules | Unambiguous structure elucidation, qNMR for high accuracy quantification. nih.gov |

Computational Chemistry and Molecular Modeling Studies of 4 Isocymobarbatol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein, to form a stable complex. bonviewpress.comresearchgate.net This method is crucial for predicting the binding affinity and mode of interaction between a potential drug and its biological target. rsc.org

A thorough search of scientific literature and chemical databases did not yield any specific molecular docking studies that report the binding affinities, typically measured in kcal/mol, or the specific binding poses of 4-Isocymobarbatol with biological macromolecules like enzymes or receptors. Although its isomer, cymobarbatol, and other related compounds have been noted for various biological activities, detailed computational predictions of 4-Isocymobarbatol's binding interactions are not available. rsc.orgebi.ac.uk

Consequently, without molecular docking data, an analysis of the specific intermolecular interactions, such as hydrogen bonds or hydrophobic contacts between 4-Isocymobarbatol and a target's binding site, cannot be performed. The characteristics of the amino acid residues that would form the binding pocket for this compound remain uncharacterized in computational models.

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and conformational stability of molecules. nih.gov These methods provide insights into molecular properties like orbital energies and charge distribution, which are fundamental to a molecule's reactivity and interactions.

No dedicated studies applying quantum chemical calculations to determine the electronic structure, frontier molecular orbitals (HOMO/LUMO), or conformational preferences of 4-Isocymobarbatol were found. Such analyses would be valuable for understanding its intrinsic chemical properties and reactivity.

Preclinical Research Methodologies for Compound Evaluation

Development and Application of Diverse in vitro Biological Assay Systems

The preclinical evaluation of novel chemical entities often begins with a suite of in vitro assays designed to screen for biological activity and potential toxicity. For the natural compound 4-Isocymobarbatol, isolated from the marine green alga Cymopolia barbata, the primary focus of in vitro research has been the determination of its antimutagenic properties. nih.govmicrobenotes.comresearchgate.net These studies are crucial as they can indicate a compound's potential to protect against DNA damage, a key factor in carcinogenesis.

The principal method used to evaluate the antimutagenic activity of 4-Isocymobarbatol is the Ames test, a well-established bacterial reverse mutation assay. researchgate.net This test utilizes specific strains of Salmonella typhimurium that are histidine-requiring mutants, meaning they cannot synthesize the amino acid histidine and will not grow on a histidine-deficient medium. mdpi-res.com A mutagen can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and thus form colonies. An antimutagenic substance, like 4-Isocymobarbatol, can inhibit this reversal in the presence of a known mutagen. mdpi.com

In a foundational study, 4-Isocymobarbatol was tested against two different bacterial strains and mutagens to assess the breadth of its activity. researchgate.net The compound was found to be nontoxic to the bacterial strains used, S. typhimurium T-98 and T-100, across a wide range of concentrations, which is a prerequisite for a valid antimutagenicity assessment. researchgate.net The research demonstrated that 4-Isocymobarbatol strongly inhibited the mutagenicity of 2-aminoanthracene, a mutagen that requires metabolic activation and causes frameshift mutations, in strain T-98. researchgate.net Furthermore, it inhibited the mutagenic effects of ethyl methanesulfonate (B1217627) (EMS), a direct-acting mutagen that causes base-pair substitution mutations, in strain T-100. researchgate.net This suggests that 4-Isocymobarbatol may act through multiple mechanisms to prevent DNA mutations.

While the primary focus has been on antimutagenicity, crude extracts from the source alga, Cymopolia barbata, have been noted for other biological activities, including the ability to block progesterone-stimulated gene expression in human progesterone (B1679170) receptor cells. nih.govnih.gov However, specific in vitro studies detailing cytotoxic or antimicrobial activities for the isolated 4-Isocymobarbatol are not extensively documented in the reviewed literature.

Interactive Data Table: In Vitro Antimutagenicity of 4-Isocymobarbatol

| Assay Type | Organism/Cell Line | Mutagen | Key Findings | Reference(s) |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium T-98 | 2-Aminoanthracene (+S9 metabolic activation) | Strong inhibition of mutagenicity. | researchgate.net |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium T-100 | Ethyl methanesulfonate (EMS) | Strong inhibition of mutagenicity. | researchgate.net |

| Toxicity Assay | Salmonella typhimurium T-98 and T-100 | None | Nontoxic over a broad concentration range. | researchgate.net |

General Principles of in vivo Animal Model Selection and Study Design for Compound Evaluation

Following promising in vitro results, in vivo studies using animal models are a critical next step in preclinical research to understand a compound's effects within a complex, whole biological system. eupati.eu Although specific in vivo studies for 4-Isocymobarbatol are not detailed in the available scientific literature, the general principles for selecting appropriate animal models and designing such studies are well-established.

The selection of an appropriate animal model is fundamental to the translational relevance and success of a study. eupati.eu This decision is based on a variety of factors, including the physiological and pathophysiological similarities between the animal species and humans for the target disease or condition. taconic.com For a compound with antimutagenic properties like 4-Isocymobarbatol, which suggests a potential role in cancer prevention, rodent models such as mice and rats are commonly used. taconic.comdocsdrive.com This is due to their genetic similarity to humans, rapid breeding cycles, cost-effectiveness, and the availability of genetically engineered models that can accurately replicate human diseases. docsdrive.com Other important considerations include the animal's metabolic profile, the intended route of administration of the compound, and practical aspects like availability and housing requirements. eupati.eutaconic.com

A robust in vivo study design is essential to generate reliable and reproducible data. The process begins with a thorough literature review to inform the experimental plan and ensure no unnecessary duplication of previous work. Key elements of the study design include:

Clear Objectives and Endpoints: The study must have a clearly defined hypothesis and primary endpoints, such as tumor incidence, latency, or biomarker modulation for an anticlastogenic study.

Sample Size and Statistical Power: The number of animals must be sufficient to detect a statistically significant effect if one exists, while adhering to ethical principles of reduction (using the minimum number of animals necessary).

Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment and control groups. Blinding of investigators to the treatment allocation is also crucial during the study conduct and data analysis.

Control Groups: The inclusion of appropriate control groups (e.g., vehicle control, positive control) is mandatory to validate the study results.

Ethical Considerations: All animal studies must be conducted in accordance with strict ethical guidelines and regulations, prioritizing animal welfare. This includes following the principles of the "Three Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals), and Refinement (minimizing any pain or distress).

For evaluating antimutagenic or anticlastogenic (chromosome-damaging) effects in vivo, common assays include the rodent micronucleus test, which assesses chromosome damage in bone marrow cells, or transgenic rodent gene mutation assays. microbenotes.com These studies would provide critical information on the safety and efficacy of a compound like 4-Isocymobarbatol before it could ever be considered for human trials.

Q & A

Q. How can researchers resolve discrepancies in reported spectral data for 4-Isocymobarbatol?

- Methodological Answer : Reanalyze disputed samples using calibrated instruments (e.g., NMR spectrometers with deuterated solvent locks). Share raw data (FIDs, mass spectra) via repositories like Zenodo for independent validation. Collaborate with third-party labs to reproduce results, ensuring adherence to SOPs for solvent purity and instrument settings .

Key Analytical Techniques for 4-Isocymobarbatol Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.